molecular formula C13H18N2S2 B166636 N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine CAS No. 136811-74-0

N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine

Cat. No. B166636
M. Wt: 266.4 g/mol
InChI Key: IHSZKUSHJRNQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine, also known as erlotinib, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It is a potent and selective inhibitor of the tyrosine kinase activity of EGFR, which is overexpressed in many cancers. Erlotinib has been approved by the FDA for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.

Mechanism Of Action

Erlotinib works by inhibiting the tyrosine kinase activity of EGFR. EGFR is a transmembrane receptor that plays a key role in cell proliferation, differentiation, and survival. Overexpression of EGFR is common in many cancers, including NSCLC and pancreatic cancer. Erlotinib binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the downstream signaling pathways that promote cancer cell growth and survival.

Biochemical And Physiological Effects

Erlotinib has been shown to have several biochemical and physiological effects. It inhibits the activation of downstream signaling pathways such as MAPK and AKT, which are involved in cell proliferation and survival. Erlotinib also induces apoptosis, or programmed cell death, in cancer cells. In addition, N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells.

Advantages And Limitations For Lab Experiments

Erlotinib has several advantages for lab experiments. It is a well-characterized small molecule inhibitor with a known mechanism of action. It is also commercially available and relatively easy to synthesize. However, N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine has some limitations for lab experiments. It is a potent inhibitor of EGFR, which is expressed in many normal tissues. Therefore, N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine may have off-target effects and cause toxicity in normal tissues. In addition, N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine resistance can develop over time, which limits its long-term effectiveness in cancer treatment.

Future Directions

There are several future directions for research on N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the identification of biomarkers that can predict response to N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine treatment. In addition, there is ongoing research on the development of new EGFR inhibitors with improved efficacy and safety profiles. Finally, there is a need for further research on the mechanisms of N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine resistance and the development of strategies to overcome resistance.

Synthesis Methods

Erlotinib is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzylamine with 2-bromo-5-chlorothiophene to form 4-(2-bromo-5-chlorothiophen-3-yl)benzylamine. This intermediate is then reacted with N-ethylcyclohexanamine to form N-ethyl-1-(4-(2-bromo-5-chlorothiophen-3-yl)benzyl)cyclohexan-1-amine. The final step involves the reaction of the intermediate with potassium isothiocyanate to form N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine.

Scientific Research Applications

Erlotinib has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including NSCLC and pancreatic cancer cells. In clinical trials, N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine has been shown to improve overall survival and progression-free survival in patients with advanced NSCLC and pancreatic cancer.

properties

CAS RN

136811-74-0

Product Name

N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine

Molecular Formula

C13H18N2S2

Molecular Weight

266.4 g/mol

IUPAC Name

N-ethyl-1-(4-isothiocyanatothiophen-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C13H18N2S2/c1-2-15-13(6-4-3-5-7-13)12-8-11(9-17-12)14-10-16/h8-9,15H,2-7H2,1H3

InChI Key

IHSZKUSHJRNQBN-UHFFFAOYSA-N

SMILES

CCNC1(CCCCC1)C2=CC(=CS2)N=C=S

Canonical SMILES

CCNC1(CCCCC1)C2=CC(=CS2)N=C=S

synonyms

ITCE-1,2,4
N-ethyl-1-(2-(4-isothiocyanothienyl))cyclohexylamine

Origin of Product

United States

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